

The Solubility Profile of Cupric Glycinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric glycinate*

Cat. No.: B3051312

[Get Quote](#)

Introduction

Cupric glycinate, known formally as bis(glycinato)copper(II), is a metal-amino acid complex of significant interest in the fields of nutrition, animal feed, and pharmaceuticals.^{[1][2]} It is recognized for its high bioavailability as a source of copper compared to inorganic copper salts.^{[2][3]} The compound typically exists as a blue crystalline solid and can be found in monohydrate and dihydrate forms, as well as cis and trans geometric isomers.^{[4][5][6]} Understanding the solubility of **cupric glycinate** in aqueous and organic media is fundamental for its application in drug formulation, biochemical studies, and industrial processes. This guide provides a comprehensive overview of its solubility, presenting quantitative data, qualitative descriptions, and a standardized experimental protocol for its determination.

Quantitative Solubility Data

The solubility of **cupric glycinate** is influenced by factors such as temperature and the nature of the solvent. The available quantitative data has been compiled for clear comparison.

Solvent	Temperature (°C)	Solubility (g / 100 g Solvent)	Source(s)
Water	0	0.18	[1][7]
Water	25	0.52	[1][7][8]

Note: The bis(glycinato)copper(II) complex is generally described as having low solubility in water.[\[9\]](#)

Qualitative Solubility in Organic Solvents

While extensive quantitative data for organic solvents is not readily available, a general qualitative profile has been established.

- Soluble In:
 - Dimethylformamide (DMF)[\[1\]](#)[\[7\]](#)
 - Dimethyl sulfoxide (DMSO)[\[1\]](#)[\[7\]](#)
 - Pyridine[\[1\]](#)[\[7\]](#)
- Slightly Soluble In:
 - Alcohol (general)[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Ethanol[\[1\]](#)[\[7\]](#)
- Insoluble In:
 - Hydrocarbons[\[5\]](#)[\[12\]](#)
 - Ethers[\[5\]](#)[\[12\]](#)
 - Ketones[\[5\]](#)[\[12\]](#)
 - Ethanol (Note: Some sources report insolubility, suggesting very low solubility)[\[8\]](#)

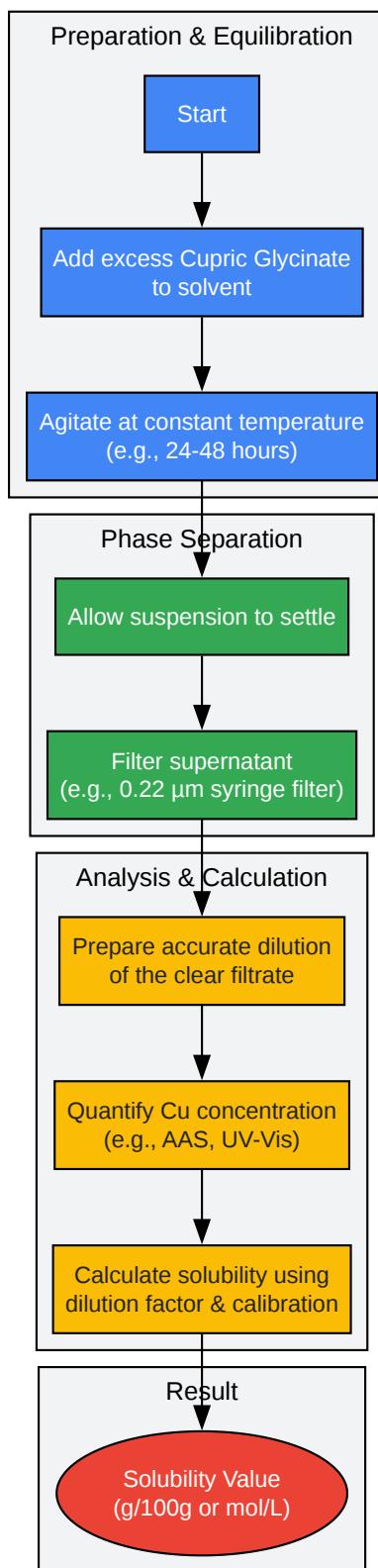
Experimental Protocol: Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of a metal-amino acid complex like **cupric glycinate**. This method is based on the widely used saturation shake-flask technique.

Objective: To determine the equilibrium solubility of **cupric glycinate** in a given solvent at a specified temperature.

Materials:

- **Cupric glycinate** (high purity)
- Solvent of interest (e.g., deionized water, ethanol)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 µm pore size)
- Volumetric flasks and pipettes
- Analytical balance
- Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or other suitable analytical instrument for quantifying copper concentration.


Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **cupric glycinate** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
- Equilibration:
 - Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

- Phase Separation:
 - After equilibration, allow the suspension to settle for a short period within the temperature-controlled environment.
 - Carefully withdraw a sample of the supernatant using a syringe. To remove any suspended solid particles, immediately pass the solution through a syringe filter into a clean container.
 - Alternatively, the sample can be centrifuged at the controlled temperature, and an aliquot of the clear supernatant can then be carefully removed.
- Quantification:
 - Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
 - Determine the concentration of copper in the diluted solution using a calibrated analytical technique such as Atomic Absorption Spectroscopy (AAS) or UV-Visible Spectroscopy. A calibration curve should be prepared using standard solutions of known **cupric glycinate** concentration.
- Calculation:
 - Calculate the concentration of **cupric glycinate** in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

[Click to download full resolution via product page](#)

Caption: Workflow for determining **cupric glycinate** solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. The application of Copper glycinate in the feed industry_Chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper glycinate | 13479-54-4 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper(II) glycinate - Wikiwand [wikiwand.com]
- 8. bis(glycinato)copper(II) [chemister.ru]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. Cas 13479-54-4,Copper glycinate | lookchem [lookchem.com]
- To cite this document: BenchChem. [The Solubility Profile of Cupric Glycinate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3051312#solubility-of-cupric-glycinate-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com